

structure and chemical formula of 4-Nitro-3-(octanoyloxy)benzoic acid

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Compound of Interest

Compound Name: 4-Nitro-3-(octanoyloxy)benzoic acid

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Technical Guide: 4-Nitro-3-(octanoyloxy)benzoic Acid (NOBA)

An In-depth Profile for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **4-Nitro-3-(octanoyloxy)benzoic acid**, commonly known as NOBA. It details the chemical structure, physicochemical properties, and primary applications of this compound. Emphasis is placed on its role as a critical tool in biochemical research, specifically as a chromogenic substrate for the enzymatic assay of Phospholipase A₂ (PLA₂). Detailed experimental protocols for a representative chemical synthesis and its use in a widely adopted PLA₂ activity assay are provided. All quantitative data are summarized for clarity, and key processes are visualized through workflow diagrams to support researchers in the fields of enzymology, drug discovery, and diagnostics.

Chemical Identity and Structure

4-Nitro-3-(octanoyloxy)benzoic acid is an aromatic organic compound featuring a benzoic acid backbone substituted with a nitro group and an octanoyloxy ester.^[1] The electron-

withdrawing nature of the nitro group increases the acidity of the carboxylic acid, while the C8 ester chain imparts significant hydrophobicity.[1]

Chemical Formula: $C_{15}H_{19}NO_6$ [2]

Structure:

Caption: Chemical Structure of **4-Nitro-3-(octanoyloxy)benzoic acid**.

Physicochemical Properties

A summary of the key physical and chemical properties of NOBA is presented below. This data is essential for handling, storage, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	55894-52-5	[2][3]
Molecular Weight	309.31 g/mol	[2][3]
Appearance	Off-white solid	[4]
Melting Point	146 - 148 °C	[3]
Solubility	Soluble in DMSO (up to 75 mM), Ethanol (up to 75 mM)	[4]
Purity	≥98% (Commercially available)	[5]

Experimental Protocols

Representative Synthesis of 4-Nitro-3-(octanoyloxy)benzoic acid

While a specific peer-reviewed synthesis is not readily available, a logical and standard method involves the esterification of the precursor 3-hydroxy-4-nitrobenzoic acid. This can be achieved via reaction with octanoyl chloride in the presence of a base. A patent for the synthesis of the precursor from m-cresol exists, involving nitration followed by oxidation.

Reaction Scheme: 3-hydroxy-4-nitrobenzoic acid + Octanoyl Chloride → **4-Nitro-3-(octanoyloxy)benzoic acid** + HCl

Materials:

- 3-hydroxy-4-nitrobenzoic acid
- Octanoyl chloride
- Pyridine (or another suitable non-nucleophilic base)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Methodology:

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-4-nitrobenzoic acid (1 equivalent) in anhydrous DCM.
- **Base Addition:** Add pyridine (1.1 equivalents) to the solution and stir.
- **Esterification:** Cool the mixture in an ice bath to 0 °C. Add octanoyl chloride (1.05 equivalents) dropwise to the stirring solution.
- **Reaction Progression:** Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Final Product: The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the final white to off-white solid product.



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Caption: Representative workflow for the synthesis of NOBA.

Phospholipase A₂ (PLA₂) Activity Assay

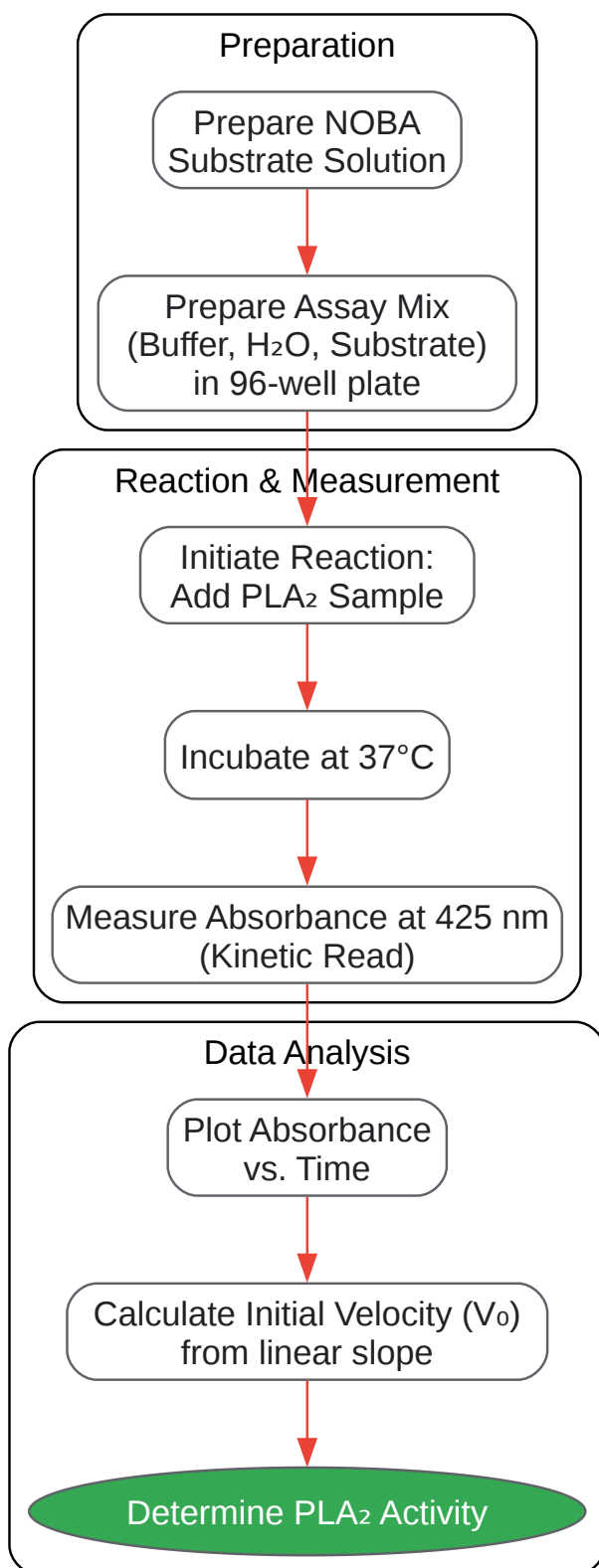
NOBA's primary application is as a chromogenic substrate for measuring PLA₂ activity. The enzyme hydrolyzes the ester bond at the sn-2 position, releasing 4-nitro-3-hydroxybenzoic acid. This product is a chromophore that can be quantified spectrophotometrically at 425 nm. The rate of color formation is directly proportional to PLA₂ activity.

Materials:

- NOBA substrate solution
- Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.0
- PLA₂ enzyme source (e.g., purified enzyme, snake venom, cell lysate)
- 96-well microplate
- Microplate spectrophotometer

Methodology:

- **Substrate Preparation:** Prepare the NOBA substrate solution. A common method involves reconstituting NOBA powder (e.g., 4 mg/mL) in the assay buffer, followed by brief sonication and centrifugation to collect the supernatant. Alternatively, a stock solution in DMSO or ethanol can be prepared and diluted into the assay buffer.
- **Assay Reaction Mixture:** In a 96-well microplate, prepare the standard assay mixture. For a final volume of 260 μL , combine:
 - 200 μL Assay Buffer
 - 20 μL NOBA substrate (e.g., to a final concentration of 3 mM)
 - 20 μL deionized water (or inhibitor solution)
 - 20 μL PLA₂ sample
- **Initiation and Incubation:** Initiate the reaction by adding the PLA₂ sample.
- **Measurement:** Incubate the plate at 37 °C. Measure the absorbance at 425 nm at regular intervals (e.g., every 10 minutes) for up to 40-60 minutes.
- **Data Analysis:** Calculate the initial velocity (V_0) of the reaction from the linear portion of the absorbance vs. time plot. Enzyme activity can be expressed as the rate of change in absorbance per minute or converted to molar units using the molar extinction coefficient of the product.



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Caption: Experimental workflow for a PLA₂ chromogenic assay using NOBA.

Application Data

NOBA has been successfully used to characterize PLA₂ from various sources, particularly snake venoms. The kinetic parameters obtained from such studies are crucial for understanding enzyme function and for screening potential inhibitors.

Enzyme Source	K _m (mM)	V _{max} (nmol/min)	Conditions	Reference(s)
Bothrops asper (venom)	3.11	4.47	pH 8.0, 40 °C, 10 mM Ca ²⁺	
Porthidium hyoprora (venom)	N/A	N/A	Optimal at pH 8.0, 37 °C	

Note: N/A indicates data was not specified in the cited abstract. V_{max} values are specific to the protein concentration used in the cited experiment.

Conclusion

4-Nitro-3-(octanoyloxy)benzoic acid is a well-characterized and indispensable tool for the study of Phospholipase A₂ enzymes. Its properties as a chromogenic substrate enable a straightforward and reliable spectrophotometric assay suitable for high-throughput screening and detailed kinetic analysis. The provided protocols for its synthesis and application offer a robust starting point for researchers aiming to investigate PLA₂ activity in various biological and pathological contexts, including venom research and the development of anti-inflammatory therapeutics.

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